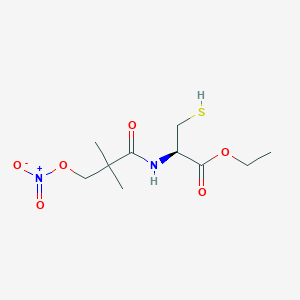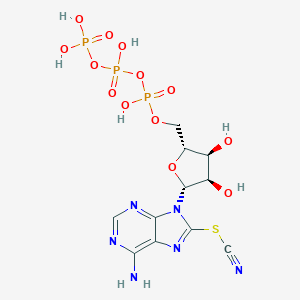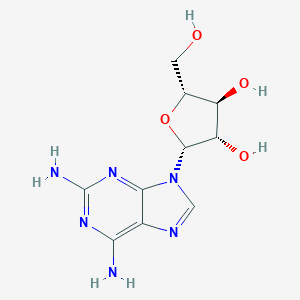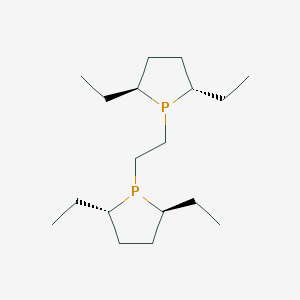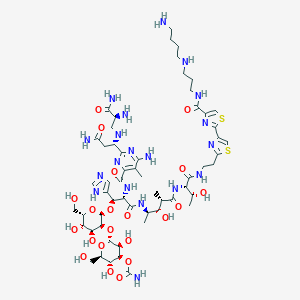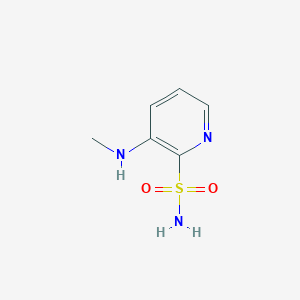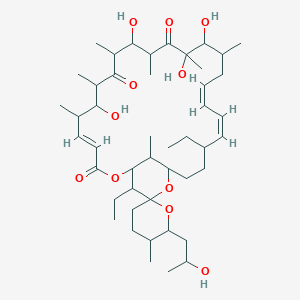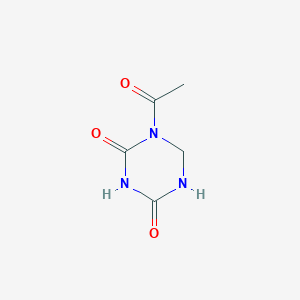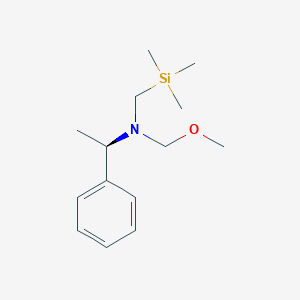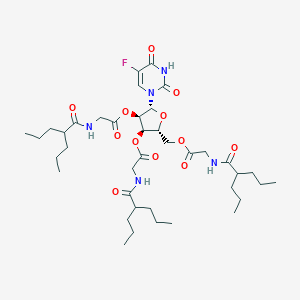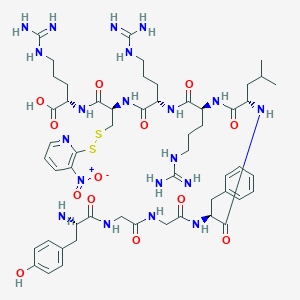![molecular formula C15H10ClNO2 B148327 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 136562-69-1](/img/structure/B148327.png)
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H10ClNO2. It is known for its unique structure, which includes a chlorophenoxy group attached to a phenyl ring, and a nitrile group attached to a ketone. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chlorophenol with 2-bromobenzonitrile in the presence of a base, such as potassium carbonate, to form the intermediate 2-(4-chlorophenoxy)benzonitrile. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions usually involve heating the mixture to reflux for several hours .
Chemical Reactions Analysis
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
3-(4-Chlorophenoxy)benzaldehyde: This compound has a similar structure but lacks the nitrile group.
2-(4-Chlorophenoxy)benzonitrile: This intermediate is used in the synthesis of this compound and has similar chemical properties.
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJSAQNUINGBKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
